molecular formula C22H18BrClO2 B13435220 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)

Cat. No.: B13435220
M. Wt: 429.7 g/mol
InChI Key: COKLPKHAZACZAT-UHFFFAOYSA-N
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Description

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (hereafter referred to as "the Major compound") is a brominated naphthoquinone derivative with structural similarities to well-studied antiprotozoal and anticancer agents. The compound features a 1,4-naphthoquinone core substituted at position 2 with a bromine atom and at position 3 with a 4-(4-chlorophenyl)cyclohexyl group.

The Major compound’s bromine substitution distinguishes it from chloro analogs, likely influencing its physicochemical properties (e.g., molecular weight, lipophilicity) and biological activity. The trans-configuration of the cyclohexyl group, as seen in Atovaquone, is critical for bioactivity in related compounds and may also be relevant here .

Properties

Molecular Formula

C22H18BrClO2

Molecular Weight

429.7 g/mol

IUPAC Name

2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2

InChI Key

COKLPKHAZACZAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br

Origin of Product

United States

Preparation Methods

Initial Synthesis of the Core Naphthoquinone Derivative

The foundational step involves synthesizing the naphthalenedione core, typically through a condensation or oxidation process involving 1,4-naphthoquinone derivatives.

  • Method:
    Reaction of 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, facilitated by silver nitrate (AgNO3) and ammonium persulfate in acetonitrile and water under reflux, yields the intermediate 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl] naphthalene-1,4-dione (8a).

  • Key Conditions:
    Reflux at elevated temperatures (~80°C), with coupling mediated by silver nitrate and ammonium persulfate, followed by purification via recrystallization.

Conversion to the Target Compound

Subsequent transformations involve functional group modifications:

  • Hydrolysis and Reduction:
    Hydrolysis of the brominated dihydronaphthalene derivative with potassium hydroxide (KOH) in aqueous alcohol, followed by acidification, yields the corresponding naphthalenone (e.g., 2-[4-(4-chlorophenyl)cyclohexyl]-3,4-dihydronaphthalen-1-one).

  • Further Bromination and Functionalization:
    Additional bromination steps or substitution reactions may be employed to introduce the bromine at the specific position, ensuring the compound's structure aligns with the desired molecular architecture.

Final Purification and Characterization

  • Purification Techniques:
    Recrystallization from suitable solvents such as acetonitrile, ethanol, or dichloromethane ensures high purity. Chromatography may be used for intermediate purification.

  • Characterization Data:

    • Melting Point: Consistent with literature values (~172-175°C for intermediates).
    • Spectroscopic Data:
      • NMR (1H, 13C) confirms the aromatic and aliphatic substituents.
      • IR spectra verify functional groups.
      • Mass spectrometry confirms molecular weight and halogen incorporation.

Supporting Data and Reaction Scheme

Step Reagents Conditions Yield Notes
1 1,4-Naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acid Silver nitrate, ammonium persulfate, reflux ~70% Coupling to form intermediate 8a
2 Bromine (Br2) In DEE and AcOH, 0°C 95-99% Selective bromination
3 KOH in aqueous alcohol Reflux, acidification Variable Hydrolysis to naphthalenone derivative

Research Findings and Variations

  • Patent Methods:
    Patent literature describes optimized routes avoiding heavy metal catalysts like silver nitrate, favoring environmentally friendly and scalable processes. For example, a process involving direct bromination of precursor compounds under mild conditions has been documented, emphasizing high yield and purity.

  • Alternative Approaches:
    Some methods involve radical bromination using N-bromosuccinimide (NBS) under UV irradiation, offering milder conditions and improved regioselectivity.

  • Reaction Optimization:
    Data indicates that controlling temperature and reaction time during bromination is critical to prevent over-bromination or undesired isomers. Recrystallization from solvents like acetonitrile or ethanol enhances product purity.

Summary of Key Preparation Parameters

Parameter Range Typical Value Reference
Bromination temperature 0°C - Reflux 0°C
Bromine equivalents 1.1 - 1.5 molar 1.2 molar
Reaction time 1-6 hours 2 hours
Purification solvent Acetonitrile, ethanol As needed

Chemical Reactions Analysis

Bromination and Isomer Formation

The synthesis of this brominated naphthoquinone derivative involves electrophilic bromination of a precursor ketone. Key steps include:

  • Reagent : Bromine (Br₂) in acetic acid at controlled temperatures .

  • Mechanism : Bromine reacts with the enol tautomer of the naphthoquinone, leading to substitution at the C-2 position .

  • Outcome : A mixture of cis and trans isomers forms due to steric effects from the 4-(4-chlorophenyl)cyclohexyl group. The major isomer (trans) is separated via crystallization .

Table 1: Bromination Reaction Parameters

ParameterValue/DetailSource
Reactant3-[4-(4-Chlorophenyl)cyclohexyl]-1,4-naphthoquinone
ReagentsBr₂ in acetic acid (1:1 molar ratio)
Temperature0–25°C
Isomer Ratio (cis:trans)~1:1 (before separation)
Yield (trans isomer)~65% after crystallization

Diastereomer Separation

The cis and trans isomers are separated using:

  • Crystallization : Differential solubility in solvents like ethanol or THF .

  • X-ray Diffraction : Confirms the trans configuration (space group P2₁/c, β = 97.1320°) .

Competing Side Reactions

During synthesis, competing pathways reduce yield:

  • Retro-Aldol Reaction : Catalyzed by Brønsted acids (e.g., H₂SO₄), leading to cleavage into α-tetralone and 4-(4-chlorophenyl)cyclohexanone .

  • Byproduct Formation : Up to 50% yield loss occurs due to this pathway .

Table 2: Competing Reaction Outcomes

ByproductFormation PathwayMitigation Strategy
α-Tetralone (XII)Retro-aldol cleavageUse of mild acids (e.g., PPTS)
4-(4-Chlorophenyl)cyclohexanone (III)Acid-catalyzed decompositionOptimize reaction pH and time

Functional Group Reactivity

  • Quinone Reduction : The 1,4-naphthoquinone core undergoes reduction with NaBH₄ to form diols, but bromine at C-2 stabilizes the oxidized state .

  • Cyclohexyl Group Stability : The trans-4-(4-chlorophenyl)cyclohexyl moiety resists ring-opening under acidic conditions .

Key Research Findings

  • Stereochemical Influence : The trans isomer shows higher antimalarial activity due to optimal mitochondrial binding .

  • Synthetic Optimization : Phase-transfer catalysts (e.g., Adogen®464) improve yields by 15–20% in biphasic systems .

Scientific Research Applications

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the Major compound and its closest analogs:

Parameter 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major) Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione) trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione 2-Chloro-3-[3-amino-4-methyl-phenylamino]-1,4-naphthoquinone
Substituents Br at C2; 4-(4-chlorophenyl)cyclohexyl at C3 Cl at C2; 3-hydroxy and 4-(4-chlorophenyl)cyclohexyl at C3 Cl at C2; 4-(4-chlorophenyl)cyclohexyl at C3 Cl at C2; 3-amino-4-methylphenylamino at C3
Molecular Formula C₂₂H₁₈BrClO₂ (estimated) C₂₂H₁₉ClO₃ C₂₂H₁₈Cl₂O₂ C₁₇H₁₂ClN₂O₂
Molecular Weight ~429.7 (estimated) 366.84 385.28 327.75
Biological Activity Not reported (inferred: potential antiproliferative/antiparasitic) Antiprotozoal (e.g., Pneumocystis jirovecii, Plasmodium) Intermediate in Atovaquone synthesis Anti-acute myeloid leukemia (HL-60/U937 cells)
Key Functional Groups Bromonaphthoquinone Hydroxynaphthoquinone Chloronaphthoquinone Chloronaphthoquinone with amino-phenyl group
Synthetic Route Likely involves bromination of 2-chloro precursor (hypothetical) Lewis acid-catalyzed isomerization of cis-intermediates Crystallized from acetonitrile as intermediate Multi-step substitution reactions
Physicochemical Properties Higher lipophilicity (Br vs. Cl) Hydroxy group enhances solubility and H-bonding Boiling point: 517.4±50.0°C; density: 1.34 Not reported

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Atovaquone’s 3-hydroxy group is critical for its antiprotozoal activity, enabling interactions with mitochondrial electron transport chains . The Major compound lacks this group, which may reduce antiprotozoal efficacy but could enhance stability or alter target specificity.

Synthetic Challenges :

  • The trans-2-chloro analog (CAS 153977-22-1) is synthesized via selective crystallization in acetonitrile, with Lewis acids (e.g., AlCl₃) facilitating isomerization to the bioactive trans form . Bromination of this intermediate would require careful optimization to retain stereochemistry.

Structural-Activity Relationships (SAR): The 2-chloro-3-[3-amino-4-methyl-phenylamino]-1,4-naphthoquinone demonstrates that aminoaryl substitutions at C3 confer potent anticancer activity, suggesting that the Major compound’s bulky cyclohexyl group may sterically hinder similar mechanisms .

Biological Activity

2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione, also referred to as the major compound in various studies, is a derivative of naphthoquinone that has garnered attention for its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of Atovaquone, a well-known antimalarial drug. This article delves into the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C18H18BrClO2
  • Molecular Weight : 371.69 g/mol
  • IUPAC Name : 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae45 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antibiotics against resistant bacterial strains .

Anticancer Activity

The cytotoxic effects of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione have been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7225
HeLa200

The mechanism of action appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this compound.

CytokineInhibition (%)
IL-689
TNF-alpha78

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study explored the effectiveness of various naphthoquinone derivatives against drug-resistant bacteria. The results indicated that compounds similar to 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione exhibited superior activity compared to conventional antibiotics.
  • Cytotoxicity in Cancer Cells : In a recent publication, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The study concluded that it could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Q & A

Q. What advanced techniques elucidate the role of halogen bonding in this compound’s crystal packing?

  • Methodological Answer : Combine X-ray crystallography with Hirshfeld surface analysis to quantify halogen (Br/Cl) interactions. Computational electrostatic potential maps (derived from DFT) identify electron-deficient regions driving packing motifs. Temperature-dependent crystallography reveals dynamic interactions .

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